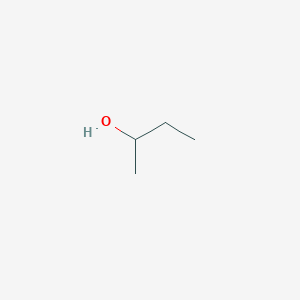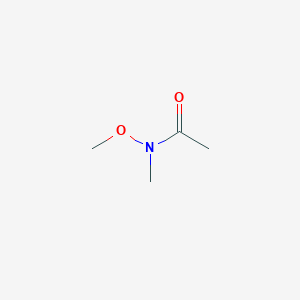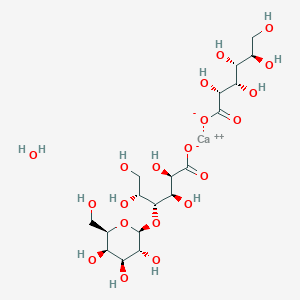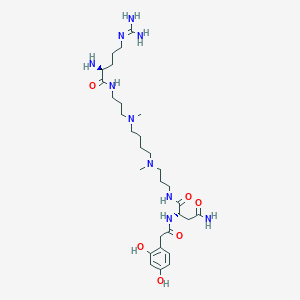
Argiotoxin 673
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argiotoxin 673 is a potent neurotoxin that belongs to the family of argiotoxins. It is a peptide that is derived from the venom of the spider Argiope lobata, which is found in Japan. Argiotoxin 673 has been extensively studied for its ability to inhibit the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory.
Mecanismo De Acción
Argiotoxin 673 binds to the Argiotoxin 673 receptor and blocks the ion channel that allows calcium ions to enter the cell. This inhibition of the Argiotoxin 673 receptor leads to a decrease in synaptic plasticity and a reduction in learning and memory. The Argiotoxin 673 receptor is also involved in the regulation of neuronal excitability, and inhibition of the receptor can lead to a decrease in epileptic activity.
Efectos Bioquímicos Y Fisiológicos
Argiotoxin 673 has been shown to have several biochemical and physiological effects. It can induce apoptosis in various cell types, including neurons, through the activation of caspases. It can also increase the release of glutamate, which is a neurotransmitter that plays a crucial role in synaptic plasticity. Argiotoxin 673 has been shown to have neuroprotective effects in various animal models of neurological disorders, including stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Argiotoxin 673 has several advantages for lab experiments. It is a potent and selective antagonist of the Argiotoxin 673 receptor, which makes it an excellent tool for studying the receptor's function. It can also be easily synthesized using SPPS methods. However, argiotoxin 673 has some limitations. It is a neurotoxin and can be toxic to cells and animals at high doses. It also has a short half-life in vivo, which limits its use in animal models.
Direcciones Futuras
There are several future directions for research on argiotoxin 673. One direction is to investigate the potential therapeutic applications of argiotoxin 673 in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to develop more potent and selective Argiotoxin 673 receptor antagonists that can be used in animal models and potentially in humans. Finally, the use of argiotoxin 673 in combination with other drugs or therapies should be investigated to determine if it can enhance their efficacy.
Métodos De Síntesis
Argiotoxin 673 can be synthesized using solid-phase peptide synthesis (SPPS) methods. The SPPS involves the stepwise assembly of amino acids on a solid support, which is usually a resin. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the resin and purified using chromatographic methods.
Aplicaciones Científicas De Investigación
Argiotoxin 673 has been widely used in scientific research to study the Argiotoxin 673 receptor and its role in synaptic plasticity, learning, and memory. It has been shown to be a potent and selective antagonist of the Argiotoxin 673 receptor, which makes it an excellent tool for studying the receptor's function. Argiotoxin 673 has also been used to investigate the role of the Argiotoxin 673 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
Número CAS |
111924-44-8 |
|---|---|
Nombre del producto |
Argiotoxin 673 |
Fórmula molecular |
C30H54N10O6 |
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
(2S)-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl-methylamino]butyl-methylamino]propyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C30H54N10O6/c1-39(16-6-12-35-28(45)23(31)8-5-11-37-30(33)34)14-3-4-15-40(2)17-7-13-36-29(46)24(20-26(32)43)38-27(44)18-21-9-10-22(41)19-25(21)42/h9-10,19,23-24,41-42H,3-8,11-18,20,31H2,1-2H3,(H2,32,43)(H,35,45)(H,36,46)(H,38,44)(H4,33,34,37)/t23-,24-/m0/s1 |
Clave InChI |
VKZLKNJDFHRROD-ZEQRLZLVSA-N |
SMILES isomérico |
CN(CCCCN(C)CCCNC(=O)[C@H](CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O)CCCNC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CN(CCCCN(C)CCCNC(=O)C(CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O)CCCNC(=O)C(CCCN=C(N)N)N |
SMILES canónico |
CN(CCCCN(C)CCCNC(=O)C(CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O)CCCNC(=O)C(CCCN=C(N)N)N |
Sinónimos |
argiotoxin 673 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



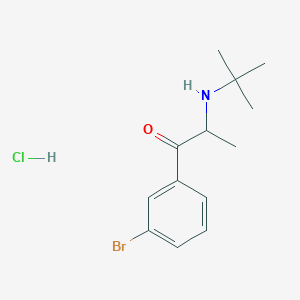
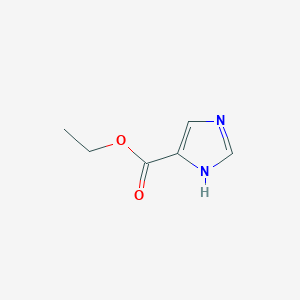
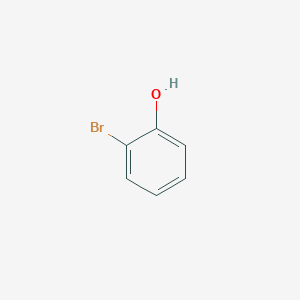
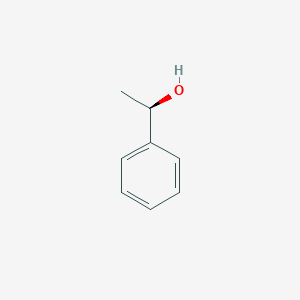
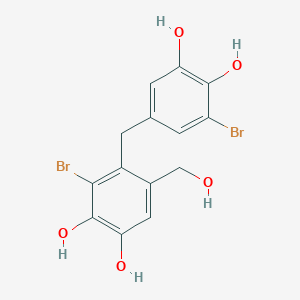
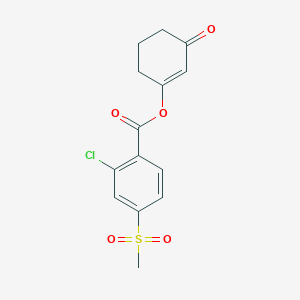
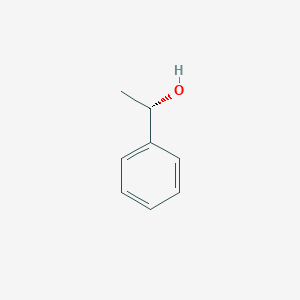
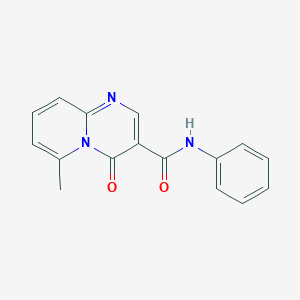
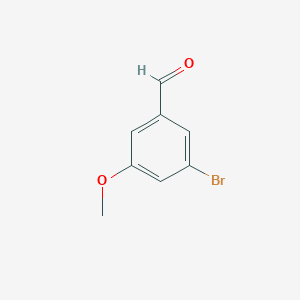
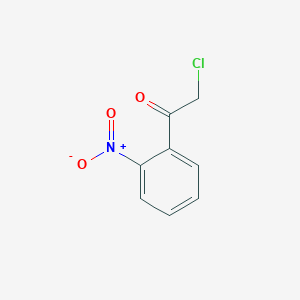
![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)
